Morpholine-4-carboximidamide Hydroiodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

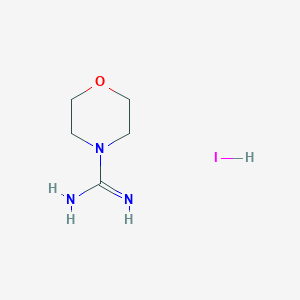

Structure

3D Structure of Parent

Properties

IUPAC Name |

morpholine-4-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQSGLRGQQZIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380903 | |

| Record name | Morpholine-4-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102392-87-0 | |

| Record name | Morpholine-4-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORPHOLINE-4-CARBOXIMIDAMIDE HYDROIODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Morpholine-4-carboximidamide Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Morpholine-4-carboximidamide Hydroiodide, a guanidine derivative of morpholine. The document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the formation of the free base, 4-Morpholinecarboxamidine, through the reaction of morpholine with O-methylisourea sulfate. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the morpholine ring attacks the electrophilic carbon of the O-methylisourea. The intermediate, 4-Morpholine-carboxamidinium sulfate, is then deprotonated using a strong base to yield the free base.

The second step is the formation of the hydroiodide salt. This is achieved through a standard acid-base reaction where the synthesized 4-Morpholinecarboxamidine is treated with hydroiodic acid. The basic guanidine group is protonated by the hydroiodic acid to form the stable this compound salt.

Experimental Protocols

Synthesis of 4-Morpholinecarboxamidine

This procedure is adapted from a published method for the synthesis of 4-Morpholinecarboxamidine.[1]

Step 1: Formation of 4-Morpholine-carboxamidinium sulfate

-

In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.

-

Heat the mixture under reflux. During the reaction, methanol is formed and can be distilled off.

-

Continue heating until the reaction is complete, indicated by the precipitation of 4-Morpholine-carboxamidinium sulfate. The yield for this step is nearly quantitative.[1]

Step 2: Deprotonation to 4-Morpholinecarboxamidine

-

Prepare a solution of 15.0 g (42 mmol) of the 4-Morpholine-carboxamidinium sulfate from the previous step in 50 ml of water.

-

In a separate beaker, prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of water.

-

Under ice cooling, add the sodium hydroxide solution dropwise to the solution of 4-Morpholine-carboxamidinium sulfate.

-

After the addition is complete, allow the mixture to warm to room temperature.

-

Extract the aqueous phase with diethyl ether.

-

Dry the combined organic phases over sodium sulfate.

-

Evaporate the solvent to obtain 4-Morpholinecarboxamidine as a colorless solid.

Synthesis of this compound

This is a general procedure for the formation of a hydroiodide salt from a basic compound.

-

Dissolve the synthesized 4-Morpholinecarboxamidine in a suitable solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydroiodic acid (e.g., 57% in water) to the solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 4-Morpholinecarboxamidine.

| Parameter | Value | Reference |

| Starting Materials | ||

| 4-Morpholine-carboxamidinium sulfate | 15.0 g (42 mmol) | [1] |

| Sodium Hydroxide | 3.4 g (85 mmol) | [1] |

| Product | ||

| 4-Morpholinecarboxamidine | 5.1 g | [1] |

| Yield | 94% | [1] |

Visualizations

The following diagrams illustrate the synthesis pathway and experimental workflow.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

Characterization of Morpholine-4-carboximidamide Hydroiodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Morpholine-4-carboximidamide Hydroiodide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the compound's chemical properties, provides experimental protocols for its synthesis and characterization, and explores its potential biological significance, particularly as a modulator of key cellular signaling pathways.

Chemical and Physical Properties

This compound is the hydroiodide salt of the free base morpholine-4-carboximidamide. The presence of the morpholine ring, a common scaffold in medicinal chemistry, and the carboximidamide group suggests its potential for diverse biological activities. While specific experimental data for the hydroiodide salt is limited in publicly available literature, the properties of the free base and related salts provide a strong foundation for its characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂IN₃O | [1][2] |

| Molecular Weight | 257.07 g/mol | [1][2] |

| Appearance | Off-white solid | [2] |

| CAS Number | 102392-87-0 | [3] |

Experimental Protocols

Synthesis of Morpholine-4-carboximidamide (Free Base)

A two-step synthesis is employed to produce the free base, which can then be converted to the hydroiodide salt.

Step 1: Synthesis of 4-Morpholinecarboxamidinium Sulfate

This procedure involves the reaction of O-methylisourea sulfate with morpholine.

-

Materials: O-methylisourea sulfate, Morpholine.

-

Procedure:

-

In a round-bottom flask, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.

-

Heat the mixture under reflux. The methanol formed during the reaction is distilled off.

-

Continue the reaction until 4-morpholinecarboxamidinium sulfate precipitates.

-

Collect the precipitate by filtration. The yield is nearly quantitative.

-

Step 2: Formation of Morpholine-4-carboximidamide (Free Base)

This step involves the deprotonation of the sulfate salt.

-

Materials: 4-Morpholinecarboxamidinium sulfate, Sodium hydroxide, Deionized water, Diethyl ether, Sodium sulfate.

-

Procedure:

-

Prepare a solution of 4-morpholinecarboxamidinium sulfate in deionized water.

-

Separately, prepare a solution of sodium hydroxide in deionized water.

-

Under ice cooling, add the sodium hydroxide solution dropwise to the sulfate salt solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous phase with diethyl ether.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Evaporate the solvent to yield Morpholine-4-carboximidamide as a colorless solid. A typical yield is around 94%.

-

Synthesis of this compound

This protocol describes the conversion of the free base to its hydroiodide salt. This is a general procedure for the formation of hydroiodide salts from a free base and should be optimized for this specific compound.

-

Materials: Morpholine-4-carboximidamide (free base), Hydroiodic acid (HI), Anhydrous ethanol or methanol.

-

Procedure:

-

Dissolve the Morpholine-4-carboximidamide free base in a minimal amount of anhydrous ethanol or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydroiodic acid with stirring.

-

Continue stirring for 1-4 hours at room temperature or slightly elevated temperature (up to 40°C) to ensure complete salt formation.

-

The hydroiodide salt is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization Methods

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the compound.

Spectral Data

The following are the reported NMR spectral data for the free base, Morpholine-4-carboximidamide.

| ¹H NMR (500 MHz, CD₃CN/TMS) | ¹³C NMR (125 MHz, CD₃CN/TMS) |

| δ = 3.35–3.39 (m, 4H, –CH₂–) | δ = 45.0 (–CH₂–) |

| δ = 3.74–3.78 (m, 4H, –CH₂–) | δ = 65.9 (–CH₂–) |

| δ = 5.50 (s, 1H, –NH) | δ = 160.8 (C=N) |

| δ = 6.35 (s, 2H, –NH₂) |

Biological Activity and Signaling Pathways

Morpholine-containing compounds have been extensively investigated for their therapeutic potential, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The morpholine moiety is often considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties.

Recent research has highlighted the role of morpholine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway.[6][7][8][9] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The morpholine moiety in several potent PI3K inhibitors has been shown to form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.[7] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against PI3K or other kinases in this pathway.

Proposed Mechanism of Action: PI3K/mTOR Pathway Inhibition

The PI3K/mTOR pathway is a key signaling cascade that promotes cell growth and survival. The potential inhibitory action of Morpholine-4-carboximidamide on this pathway is depicted below.

Caption: Proposed inhibitory action on the PI3K/mTOR signaling pathway.

Experimental and Synthetic Workflow

The overall process from synthesis to biological evaluation follows a logical progression.

Caption: Workflow for synthesis, characterization, and evaluation.

Conclusion

This compound represents a compound with significant potential for further investigation in drug discovery. Its synthesis is achievable through straightforward chemical transformations. Based on the known biological activities of related morpholine derivatives, this compound warrants evaluation for its potential as a modulator of key cellular signaling pathways, such as the PI3K/mTOR pathway. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers initiating studies on this and related molecules. Further investigation into its specific biological targets and mechanism of action is highly encouraged.

References

- 1. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]

- 2. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 102392-87-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Morpholine-4-carboximidamide Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for Morpholine-4-carboximidamide Hydroiodide (CAS: 102392-87-0). Due to the limited availability of direct experimental data for the hydroiodide salt, this document also includes data from its free base, Morpholine-4-carboxamidine, to serve as a valuable reference. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are fundamental techniques in the structural elucidation and characterization of organic compounds.

Molecular Structure and Properties

-

Synonyms: 4-Morpholinecarboximidamide Hydriodide[3]

-

Molecular Formula: C₅H₁₂IN₃O[1]

-

Molecular Weight: 257.075 g/mol [1]

-

CAS Number: 102392-87-0[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data. It is important to note that the NMR data presented is for the free base, Morpholine-4-carboxamidine, and may differ slightly from the hydroiodide salt due to the effects of the counter-ion and the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is for the free base, Morpholine-4-carboxamidine.

Table 1: ¹H NMR Data of Morpholine-4-carboxamidine

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.35–3.39 | m | 4 H | -CH₂- (Morpholine ring) |

| 3.74–3.78 | m | 4 H | -CH₂- (Morpholine ring) |

| 5.50 | s | 1 H | -NH |

| 6.35 | s | 2 H | -NH₂ |

Table 2: ¹³C NMR Data of Morpholine-4-carboxamidine

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 45.0 | -CH₂- (Morpholine ring) |

| 65.9 | -CH₂- (Morpholine ring) |

| 160.8 | C=N |

Mass Spectrometry (MS)

Predicted collision cross section (CCS) values for Morpholine-4-carboximidamide.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 130.09749 | 127.5 |

| [M+Na]⁺ | 152.07943 | 132.0 |

| [M-H]⁻ | 128.08293 | 129.3 |

| [M+NH₄]⁺ | 147.12403 | 145.6 |

| [M+K]⁺ | 168.05337 | 132.4 |

| [M+H-H₂O]⁺ | 112.08747 | 120.7 |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| 3300-3500 | N-H | Stretching (Amine/Imine) |

| 2850-3000 | C-H | Stretching (Aliphatic) |

| 1640-1690 | C=N | Stretching (Imine) |

| 1050-1150 | C-O-C | Stretching (Ether) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial.[4] The choice of solvent is crucial as it can affect chemical shifts.

-

Transfer: Filter the solution to remove any undissolved solids and transfer it into a standard 5 mm NMR tube.[4]

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition: Acquire the ¹H spectrum. For the ¹³C spectrum, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. The resulting spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5]

-

-

Acquisition: Place the prepared sample (KBr pellet or on the ATR crystal) in the FT-IR spectrometer's sample holder.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water, or a mixture of these.[6] High concentrations of non-volatile salts should be avoided as they can interfere with ionization.[6]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[7][8]

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[8]

-

Analysis: The generated ions are directed into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthesis pathway for morpholine-4-carboximidamide salts.

Caption: General Synthesis Workflow.

Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. books.rsc.org [books.rsc.org]

- 2. This compound | 102392-87-0 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.latech.edu [chem.latech.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phys.libretexts.org [phys.libretexts.org]

Early Studies of Morpholine-Based Guanidines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on morpholine-based guanidines. The morpholine ring, a versatile heterocyclic motif, and the guanidine group, a highly basic functionality, have independently garnered significant attention in medicinal chemistry for their diverse biological activities.[1][2] The conjugation of these two pharmacophores has led to the exploration of novel chemical entities with a range of therapeutic potentials. This document focuses on the early investigations into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound class, with a particular emphasis on their development as antihypertensive agents.

Core Concepts and Early Discoveries

Early research into guanidine derivatives was significantly driven by the discovery of their potent biological effects, including antihypertensive and anti-inflammatory properties.[3][4] The guanidine moiety, due to its ability to form strong hydrogen bonds and its protonated state at physiological pH, was identified as a key interacting group with various biological targets.[1] Simultaneously, the morpholine ring was recognized for its favorable physicochemical properties, such as improving water solubility and metabolic stability, making it an attractive substituent in drug design.[2]

The initial impetus for combining these two structures appears to have stemmed from the broader exploration of N-substituted guanidines in the search for new therapeutic agents. While specific, dedicated "early studies" focusing exclusively on morpholine-based guanidines before the 1980s are not extensively documented in readily available literature, the foundational work on related guanidine and morpholine compounds laid the groundwork for their eventual combination and investigation.

Synthesis and Methodologies

The primary synthetic routes to morpholine-based guanidines in early studies involved the reaction of a morpholine-containing amine with a guanylating agent. A common and classical approach is the reaction of a primary or secondary amine with a thiourea derivative in the presence of a thiophilic agent, such as a mercury (II) or copper (II) salt, to facilitate desulfurization.

A representative synthetic pathway involves the following key steps:

-

Formation of a Substituted Thiourea: Reaction of an appropriate amine with an isothiocyanate.

-

S-Alkylation: Treatment of the thiourea with an alkyl halide (e.g., methyl iodide) to form an isothiourea intermediate.

-

Guanylation: Reaction of the isothiourea with the desired morpholine-containing amine to yield the target guanidine.

A generalized experimental workflow for the synthesis of N-substituted morpholinoguanidines can be visualized as follows:

References

- 1. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties and their medicinal uses of Cinnamomum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Morpholine-4-carboximidamide Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboximidamide hydroiodide is a synthetic chemical compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structure, which marries the privileged morpholine heterocycle with the versatile guanidine functional group, presents a unique scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound and its related salts. While a singular, seminal publication detailing its initial discovery is not readily apparent in the historical literature, its origins can be traced through the rich history of its constituent moieties—morpholine and guanidine—and the development of synthetic methodologies for N-substituted guanidines.

Historical Context: The Convergence of Two Key Pharmacophores

The story of this compound is fundamentally linked to the historical significance of its two core components: the morpholine ring and the guanidinium group.

The Morpholine Moiety: The morpholine heterocycle, a saturated six-membered ring containing both an ether and a secondary amine functional group, is a well-established "privileged scaffold" in medicinal chemistry. Its inclusion in drug candidates is often associated with improved pharmacokinetic properties, such as increased aqueous solubility and metabolic stability. The history of morpholine itself is intertwined with the development of organic chemistry, with its synthesis and derivatization becoming commonplace in the 20th century. Morpholino oligos, nucleic acid analogs with a morpholine backbone, were devised by James Summerton in 1985, highlighting the ring's utility in creating stable, biologically active molecules[1][2].

The Guanidine Group: The history of the guanidine functional group dates back to 1861, when it was first isolated by Adolph Strecker from the oxidative degradation of guanine obtained from guano. The guanidinium cation is highly stable due to resonance, making guanidine a very strong base. This basicity and its ability to form multiple hydrogen bonds are key to its role in both biological systems (e.g., the amino acid arginine) and pharmacology. Guanidine and its derivatives have a long history of therapeutic use, from early antidiabetic agents to modern drugs.

The synthesis of substituted guanidines has been an active area of research for over a century, with early methods involving the reaction of amine nitrates with calcium cyanamide or dicyandiamide. These foundational techniques paved the way for the creation of a vast library of guanidine-containing compounds, including the morpholine-substituted variant.

Physicochemical and Structural Data

This compound (CAS Number: 102392-87-0) is one of several salt forms of the parent compound. The choice of the counter-ion (hydroiodide, hydrochloride, or hydrobromide) can influence the compound's physical properties, such as solubility and crystallinity. Below is a summary of the available quantitative data for these variants.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 102392-87-0 | C₅H₁₂IN₃O | 257.075 | 141-145 |

| Morpholine-4-carboximidamide Hydrochloride | 5638-78-8 | C₅H₁₂ClN₃O | 165.62 | Not Reported |

| Morpholine-4-carboximidamide Hydrobromide | 157415-17-3 | C₅H₁₂BrN₃O | 210.075 | 155-165 |

| Morpholine-4-carboximidamide (Free Base) | 17238-66-3 | C₅H₁₁N₃O | 129.163 | Not Reported |

Experimental Protocols: Synthesis of N-Substituted Guanidines

While the specific, first-reported synthesis of this compound is not detailed in the available literature, a plausible and general method can be inferred from established protocols for the synthesis of N-substituted guanidines. One common and effective method involves the guanylation of an amine using a suitable reagent.

General Synthesis of Morpholine-4-carboximidamide from Morpholine

A widely used approach for creating N-substituted guanidines is the reaction of a primary or secondary amine with a guanylating agent, such as S-methylisothiourea or a pyrazole-1-carboxamidine derivative. The following protocol describes a representative synthesis.

Step 1: Preparation of a Guanylating Agent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride)

This reagent can be prepared by reacting 1H-pyrazole with cyanamide in the presence of hydrochloric acid.

Step 2: Guanylation of Morpholine

-

To a solution of morpholine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add the guanylating agent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride, 1.1 equivalents).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 equivalents), to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Morpholine-4-carboximidamide free base.

-

Purification can be achieved by column chromatography on silica gel.

Step 3: Formation of the Hydroiodide Salt

-

Dissolve the purified Morpholine-4-carboximidamide free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

To this solution, add a solution of hydroiodic acid (HI, 1 equivalent) in the same solvent dropwise with stirring.

-

The this compound salt will typically precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Visualizing the Synthesis and Potential Biological Context

Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward chemical transformation.

Caption: A generalized workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

While specific biological targets of this compound are not extensively documented, the morpholine moiety is a common feature in inhibitors of various signaling pathways implicated in disease. For instance, many inhibitors of the PI3K/Akt/mTOR pathway, which is crucial in cancer cell growth and survival, contain a morpholine ring.

Caption: The PI3K/Akt/mTOR pathway, a common target for morpholine-containing inhibitors.

Applications and Future Directions

This compound is primarily utilized as a building block in organic synthesis and as a research chemical. Its potential applications stem from the combined properties of the morpholine and guanidine groups. In recent studies, it has been used as a reagent in the synthesis of more complex molecules with potential antibacterial and antibiofilm activities[3][4]. The guanidine moiety suggests potential interactions with biological targets that recognize arginine, while the morpholine ring can be optimized to improve pharmacokinetic properties.

Future research may focus on:

-

Screening for Biological Activity: Evaluating the compound and its derivatives against a wide range of biological targets, including kinases, proteases, and GPCRs.

-

Lead Optimization: Using the Morpholine-4-carboximidamide scaffold as a starting point for the development of new drug candidates through medicinal chemistry efforts.

-

Development of Novel Synthetic Routes: Exploring more efficient and scalable methods for its synthesis.

Conclusion

While the specific historical moment of the discovery of this compound remains elusive in the scientific literature, its chemical lineage is clear. It emerges from the rich history of morpholine and guanidine chemistry, two areas that have contributed significantly to the development of modern pharmaceuticals. The compound serves as a versatile scaffold, and its full potential in drug discovery and development is still being explored. This guide provides a foundational understanding of its properties, synthesis, and potential biological relevance for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. Morpholino History, Production, and Properties | Gene Tools, LLC [gene-tools.com]

- 2. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert -Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10525A [pubs.rsc.org]

Morpholine-4-carboximidamide Hydroiodide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboximidamide hydroiodide is a guanidine derivative of interest in pharmaceutical research and development. Understanding its fundamental physicochemical properties, namely solubility and stability, is critical for its potential application as a therapeutic agent. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative descriptions, comparisons with analogous compounds, and detailed experimental protocols for determining these crucial parameters. This guide is intended to be a valuable resource for researchers, enabling them to design and execute appropriate studies for the evaluation of this compound.

Core Physicochemical Properties

This compound (CAS No: 102392-87-0) is a white to off-white solid. Its chemical structure consists of a morpholine ring attached to a carboximidamide group, forming a hydroiodide salt.

| Property | Description |

| Molecular Formula | C₅H₁₁N₃O · HI |

| Appearance | White to off-white solid |

| Solubility (Qualitative) | Soluble in water. The hydroiodide salt form enhances its solubility in polar solvents.[1] |

| Stability (Qualitative) | Stable under normal conditions.[2] Incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[2] The hydrochloride salt is suggested to have enhanced stability under ambient conditions compared to the hydroiodide form.[2] |

| Decomposition | Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[2] |

Solubility Profile

Factors Influencing Solubility:

-

pH: The solubility of this compound is expected to be pH-dependent. As a salt of a strong acid (HI) and a weak base (morpholine-4-carboximidamide), the compound will be fully ionized over a wide pH range, contributing to its aqueous solubility.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

-

Solvent Polarity: Higher solubility is anticipated in polar protic solvents like water and lower alcohols, and reduced solubility in nonpolar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol)

-

Volumetric flasks

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Stability Profile

This compound is reported to be stable under normal storage conditions. However, its stability can be influenced by factors such as light, temperature, pH, and the presence of oxidizing or reducing agents. The potential for degradation, particularly of the hydroiodide salt, warrants a thorough stability assessment.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Temperature- and humidity-controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 N) and heat (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 N) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Data Analysis:

-

Quantify the remaining amount of the parent compound at each time point.

-

Identify and quantify any significant degradation products.

-

Elucidate potential degradation pathways.

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Characterization Workflow

Caption: Workflow for physicochemical characterization.

Potential Degradation Pathwaydot

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Morpholine-4-carboximidamide Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of Morpholine-4-carboximidamide Hydroiodide (C₅H₁₂IN₃O). Due to the absence of publicly available single-crystal X-ray diffraction data for the hydroiodide salt, this document leverages high-resolution crystallographic data from its free base, Morpholine-4-carboxamidine, to infer its structural characteristics. The guide outlines the anticipated molecular geometry, conformational isomerism of the morpholine ring, and the influence of the carboximidamide group and the hydroiodide counterion. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is presented. This document aims to serve as a foundational resource for researchers engaged in the study and application of this compound in medicinal chemistry and drug development.

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry, valued for their physicochemical properties that can enhance drug-like characteristics such as solubility and brain permeability. The morpholine ring's flexible chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom contribute to its utility in drug design. This compound, a salt of the corresponding amidine, is of interest for its potential biological activities, which are influenced by the geometry and electronic properties of the carboximidamide group.

This guide synthesizes the available structural information, focusing on the core morpholine and carboximidamide moieties, to provide a comprehensive understanding of the title compound's molecular architecture.

Molecular Structure and Conformation

The definitive molecular structure of this compound has not been reported in the publicly available literature. However, a detailed analysis of its free base, Morpholine-4-carboxamidine, provides a robust model for its core structure.

The Morpholine Ring Conformation

Theoretical and experimental studies consistently show that the morpholine ring predominantly adopts a chair conformation , which is energetically more favorable than the skew-boat conformation.[1] In this chair form, the substituent at the nitrogen atom can be in either an axial or equatorial position. For morpholine itself, the equatorial conformer is generally more stable.[2] The presence of the carboximidamide group is expected to follow this preference.

The Carboximidamide Group

The carboximidamide group is a key functional moiety. In the crystal structure of the free base, Morpholine-4-carboxamidine, the CN₃ unit displays partial double bond character in the C-N bonds, leading to a near-trigonal planar geometry.[3][4] The bond lengths indicate delocalization of the pi electrons across the N-C=N system.[3][4]

Upon formation of the hydroiodide salt, the carboximidamide group is protonated. This protonation is expected to occur on the imine nitrogen, leading to a resonance-stabilized cation. This will alter the bond lengths and angles compared to the free base, with the C-N bonds becoming more equivalent.

Inferred Structure of the Hydroiodide Salt

The hydroiodide salt will consist of the morpholine-4-carboximidamidinium cation and the iodide anion. The overall solid-state structure will be determined by the packing of these ions, influenced by hydrogen bonding between the cation's N-H groups and the iodide anion, as well as with the morpholine oxygen of neighboring cations.

Quantitative Structural Data (from Morpholine-4-carboxamidine)

The following tables summarize the key bond lengths and angles for the core structure, as determined by the X-ray crystal structure analysis of the free base, Morpholine-4-carboxamidine.[3][4] These values serve as the best available estimate for the geometry of the core molecule.

Table 1: Key Bond Lengths in Morpholine-4-carboxamidine [3][4]

| Bond | Length (Å) | Description |

| C=N | 1.2971 (14) | Double bond character in the CN₃ unit |

| C-NH₂ | 1.3595 (14) | Single bond character in the CN₃ unit |

| C-N(morpholine) | 1.3902 (13) | Single bond to the morpholine ring |

Table 2: Key Bond Angles in Morpholine-4-carboxamidine [3][4]

| Angle | Angle (°) | Description |

| N(H₂)-C-N(morpholine) | 115.49 (9) | Deviation from ideal trigonal planar geometry |

| N(imine)-C-N(morpholine) | 119.68 (10) | Deviation from ideal trigonal planar geometry |

| N(imine)-C-N(H₂) | 124.83 (10) | Deviation from ideal trigonal planar geometry |

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a reliable synthesis can be devised based on established methods for carboximidamide formation and salt preparation.[5]

Proposed Synthesis of this compound

This proposed two-step synthesis involves the formation of the free base followed by its conversion to the hydroiodide salt.

Step 1: Synthesis of Morpholine-4-carboxamidine (Free Base)

-

Reagents and Materials:

-

Morpholine

-

1H-Pyrazole-1-carboxamidine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus.

-

-

Procedure:

-

In a round-bottom flask, dissolve 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in anhydrous acetonitrile.

-

Add DIPEA (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Add morpholine (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding diethyl ether.

-

Wash the collected solid with cold diethyl ether to remove impurities.

-

Dry the resulting white solid, Morpholine-4-carboxamidine, under vacuum.

-

Step 2: Formation of the Hydroiodide Salt

-

Reagents and Materials:

-

Morpholine-4-carboxamidine (from Step 1)

-

Hydroiodic acid (HI, aqueous solution, e.g., 57%)

-

Isopropanol or Ethanol

-

Diethyl ether

-

-

Procedure:

-

Dissolve the synthesized Morpholine-4-carboxamidine (1.0 eq) in a minimal amount of isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (1.0 eq) of hydroiodic acid dropwise with stirring.

-

The hydroiodide salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold isopropanol, followed by a thorough wash with diethyl ether.

-

Dry the final product, this compound, in a vacuum desiccator.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the cation.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C=N, C-O-C).

-

Melting Point Analysis: To determine the melting point range of the salt.[5]

-

Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this would provide the definitive molecular and crystal structure.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive understanding of its likely molecular structure and conformation can be achieved through the analysis of its free base and related compounds. The morpholine ring is expected to adopt a chair conformation, and the protonated carboximidamide group will feature a resonance-stabilized positive charge. The provided synthesis protocol offers a viable route to obtain this compound for further study. Future work involving the successful crystallization and single-crystal X-ray diffraction of the title compound is necessary to fully elucidate its precise three-dimensional structure and intermolecular interactions. Such data would be invaluable for computational modeling and structure-activity relationship studies in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Morpholine-carboxamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]

Methodological & Application

Application Notes and Protocols: Morpholine-4-carboximidamide Hydroiodide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboximidamide hydroiodide is a guanidine derivative of significant interest in organic synthesis and medicinal chemistry. The morpholine scaffold is a prevalent feature in numerous CNS-active drugs and other bioactive molecules, valued for its ability to improve pharmacokinetic properties. The guanidine group, a strong base, is a key functional group in various natural products and pharmaceuticals, known for its role in molecular recognition and biological activity. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of Morpholine-4-carboximidamide and its hydroiodide salt.

Chemical Properties and Data

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 102392-87-0 | |

| Molecular Formula | C₅H₁₂IN₃O | [1] |

| Molecular Weight | 257.07 g/mol | |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

| SMILES | C1COCCN1C(=N)N.I | [1] |

Applications in Organic Synthesis

Morpholine-4-carboximidamide serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds containing the guanidine moiety. Its utility stems from the nucleophilic nature of the guanidine nitrogen atoms.

Key Applications:

-

Synthesis of Substituted Guanidines: The core morpholine-guanidine structure can be further functionalized to create libraries of compounds for screening in drug discovery programs.

-

Precursor for Heterocyclic Synthesis: It can be employed in cyclization reactions to form various nitrogen-containing heterocycles, which are scaffolds for many pharmacologically active agents.[2]

-

Ligand in Coordination Chemistry: The nitrogen-rich guanidine functionality can act as a ligand for metal catalysts, potentially influencing the outcome of catalytic reactions.[2]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. First, the free base, Morpholine-4-carboxamidine, is synthesized. Subsequently, the free base is treated with hydroiodic acid to form the desired hydroiodide salt.

Protocol 1: Synthesis of Morpholine-4-carboxamidine (Free Base)

This protocol is adapted from the synthesis of 4-Morpholine-carboxamidine[1].

Step 1: Synthesis of 4-Morpholine-carboxamidinium sulfate

-

In a round-bottom flask equipped with a reflux condenser, combine O-methylisourea sulfate (1 equivalent) and morpholine (2 equivalents).

-

Heat the mixture under reflux. Methanol will be formed during the reaction and can be distilled off.

-

Continue the reaction until the starting material is consumed (monitoring by TLC is recommended).

-

Upon cooling, 4-Morpholine-carboxamidinium sulfate will precipitate.

-

Collect the precipitate by filtration. The yield is reported to be nearly quantitative.

Step 2: Deprotonation to Yield Morpholine-4-carboxamidine

-

Prepare a solution of 4-Morpholine-carboxamidinium sulfate (1 equivalent) in water (e.g., 15.0 g in 50 ml).

-

In a separate vessel, prepare a solution of sodium hydroxide (2 equivalents) in water (e.g., 3.4 g in 25 ml).

-

Cool the sulfate salt solution in an ice bath.

-

Add the sodium hydroxide solution dropwise to the cooled and stirring sulfate salt solution.

-

Allow the reaction mixture to warm to room temperature.

-

Extract the aqueous phase with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield Morpholine-4-carboxamidine as a colorless solid. A yield of 94% has been reported for this step.[1]

Characterization Data for Morpholine-4-carboxamidine: [1]

| Data Type | Values |

| ¹H NMR | (500 MHz, CD₃CN/TMS): δ = 3.35–3.39 [m, 4 H, –CH₂–], 3.74–3.78 [m, 4 H, –CH₂–], 5.50 [s, 1 H, –NH], 6.35 [s, 2 H, –NH₂] |

| ¹³C NMR | (125 MHz, CD₃CN/TMS): δ = 45.0 (–CH₂–), 65.9 (–CH₂–), 160.8 (C═N) |

Protocol 2: Synthesis of this compound

-

Dissolve Morpholine-4-carboxamidine (1 equivalent), synthesized as described in Protocol 1, in a minimal amount of a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydroiodic acid (1 equivalent) in water or a suitable solvent dropwise with stirring.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure complete salt formation.

-

The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the final product.

Diagrams

Caption: Synthetic workflow for this compound.

References

Application of Morpholine-4-carboximidamide Hydroiodide in Biochemical Assays: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboximidamide Hydroiodide is a heterocyclic organic compound featuring a morpholine ring and a carboximidamide (guanidine-like) functional group. While specific biochemical applications of the hydroiodide salt are not extensively documented in publicly available literature, the structural motifs of morpholine and guanidine are present in numerous biologically active molecules. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The guanidinium group is known to participate in hydrogen bonding and electrostatic interactions with biological targets, a key feature for enzyme inhibition.

This document provides a generalized framework for researchers to explore the potential of this compound in biochemical assays, with a focus on its potential as an enzyme inhibitor. The protocols and examples provided are based on established methodologies for similar classes of compounds.

Potential Applications in Biochemical Research

Based on its structural features, this compound can be investigated for several applications in biochemical assays:

-

Enzyme Inhibition Screening: The presence of the guanidine-like moiety suggests its potential to act as an inhibitor for various enzymes, such as kinases, proteases, and arginase, where interactions with acidic amino acid residues in the active site are crucial.

-

Antimicrobial Assays: Morpholine derivatives have been studied for their antibacterial and antifungal properties.[1] This compound can be screened against a panel of pathogenic microorganisms.

-

Anticancer Cell-Based Assays: Given the anticancer potential of some morpholine-containing compounds, this molecule could be evaluated for its cytotoxic effects on various cancer cell lines.[1]

Data Presentation

As specific experimental data for this compound is limited, the following table illustrates how quantitative data from enzyme inhibition assays could be presented. This hypothetical data represents the inhibitory activity of a compound against a panel of kinases.

| Enzyme Target | IC50 (µM) | Ki (µM) | Hill Slope |

| Kinase A | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.1 |

| Kinase B | 15.7 ± 2.1 | 10.5 ± 1.5 | 0.9 |

| Kinase C | > 100 | - | - |

| Kinase D | 8.4 ± 0.9 | 5.6 ± 0.6 | 1.0 |

Caption: Hypothetical inhibitory activity of a test compound against a panel of protein kinases.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the biochemical activity of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay (Kinase Example)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

Enzyme and Substrate Preparation: Dilute the kinase and substrate peptide in the kinase assay buffer to the desired working concentrations.

-

Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted compound solution. b. Add 10 µL of the enzyme/substrate mixture to each well. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the kinase reaction by adding 10 µL of ATP solution to each well. e. Incubate the plate at 30°C for 1 hour.

-

Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. b. Read the luminescence signal on a plate reader.

-

Data Analysis: a. Normalize the data using controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition). b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Morpholine-4-carboximidamide Hydroiodide: Application Notes for Functional Group Transformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboximidamide Hydroiodide is a guanidinylating reagent utilized for the introduction of a guanidine moiety onto primary and secondary amines. The guanidine functional group is a prevalent feature in numerous biologically active molecules and natural products, valued for its ability to participate in hydrogen bonding and its protonated state at physiological pH. This makes it a key pharmacophore in drug design. This document provides an overview of its application in the synthesis of substituted guanidines, a critical functional group transformation in medicinal chemistry and organic synthesis.

While specific, detailed experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines a general protocol for the guanidinylation of amines based on the reactivity of similar reagents. It is crucial to note that these are generalized procedures and require optimization for specific substrates.

Principle of Guanidinylation

The core transformation involves the reaction of a primary or secondary amine with this compound. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboximidamide group, followed by the elimination of morpholine to yield the corresponding guanidinium salt.

A general workflow for this transformation is depicted below:

Caption: General workflow for the guanidinylation of amines.

Experimental Protocols

The following are generalized protocols for the guanidinylation of primary and secondary amines using this compound. Note: These protocols are starting points and require optimization for each specific substrate.

Protocol 1: Guanidinylation of a Primary Aliphatic Amine

Objective: To synthesize an N-alkylguanidinium iodide.

Materials:

-

Primary aliphatic amine

-

This compound

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Diethyl ether (Et2O)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of the primary aliphatic amine (1.0 eq) in anhydrous DMF (0.1-0.5 M), add DIPEA (2.0-3.0 eq).

-

Stir the solution at room temperature for 10 minutes.

-

Add this compound (1.1-1.5 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a vigorously stirred solution of diethyl ether to precipitate the guanidinium salt.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Protocol 2: Guanidinylation of a Secondary Amine

Objective: To synthesize an N,N-dialkylguanidinium iodide.

Materials:

-

Secondary amine

-

This compound

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the secondary amine (1.0 eq) and DIPEA (2.0-3.0 eq) in anhydrous DMF.

-

Add this compound (1.2-2.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor for completion.

-

After cooling, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired guanidine.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, a comprehensive table of quantitative data for various substrates cannot be provided. Researchers are encouraged to perform initial small-scale test reactions to determine the optimal conditions and expected yields for their specific amine substrates.

For comparative purposes, the table below lists typical yields for guanidinylation reactions using other common reagents. These can serve as a benchmark when developing protocols with this compound.

| Amine Type | Guanylating Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic | 1H-Pyrazole-1-carboxamidine HCl | DMF | 25-60 | 70-95 |

| Secondary Aliphatic | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | MeCN | 25-80 | 60-90 |

| Primary Aromatic | S-Methylisothiourea sulfate | EtOH | Reflux | 50-85 |

| Secondary Aromatic | N,N'-Di-Boc-S-methylisothiourea | THF | 60 | 40-75 |

Reaction Mechanism

The proposed reaction mechanism for the guanidinylation of a primary amine with this compound is illustrated below. The reaction is typically base-mediated to deprotonate the amine nucleophile and the hydroiodide salt of the reagent.

Caption: Proposed mechanism for guanidinylation.

Safety Information

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Disclaimer: The information provided in these application notes is for guidance purposes only. All experiments should be conducted by qualified personnel in a suitably equipped laboratory. The user assumes all responsibility for the safe handling and use of these chemicals and procedures.

Application Notes and Protocols for Guanidinylation using Morpholine-4-carboximidamide Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Morpholine-4-carboximidamide Hydroiodide as a reagent for the introduction of a guanidinyl group onto primary and secondary amines. This process, known as guanidinylation, is a valuable transformation in medicinal chemistry and drug discovery, as the guanidinium group is a key pharmacophore in numerous biologically active molecules.

Introduction

The guanidinium group, most notably found in the amino acid arginine, is a critical functional group in a vast array of biological processes. Its ability to form strong, bidentate hydrogen bonds and participate in electrostatic interactions makes it a crucial element for molecular recognition at the active sites of enzymes and receptors. Consequently, the introduction of a guanidinyl moiety is a common strategy in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents.

This compound offers a convenient and effective method for the direct guanidinylation of amines under relatively mild conditions. The morpholine scaffold provides good solubility and the hydroiodide salt ensures stability and ease of handling. This reagent is particularly useful for modifying peptides, small molecules, and other amine-containing scaffolds to enhance their biological activity.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 102392-87-0 |

| Molecular Formula | C₅H₁₂IN₃O |

| Molecular Weight | 257.07 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, methanol, and DMF |

Reaction Principle

The guanidinylation of an amine with this compound proceeds via a nucleophilic addition-elimination mechanism. The amine substrate attacks the electrophilic carbon of the carboximidamide, leading to the formation of a tetrahedral intermediate. Subsequent elimination of morpholine yields the protonated guanidinyl product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydroiodide and facilitate the reaction.

Caption: Proposed reaction mechanism for guanidinylation.

Experimental Protocols

General Protocol for Guanidinylation of a Primary Amine

This protocol provides a general procedure for the guanidinylation of a primary aliphatic or aromatic amine. Reaction conditions may require optimization for specific substrates.

Materials:

-

Amine substrate

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous DMF (concentration typically 0.1-0.5 M).

-

Addition of Reagents: Add this compound (1.2 - 1.5 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 - 2.5 eq).

-

Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines, heating to 40-60 °C may be necessary.

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove excess acid and unreacted starting material.

-

Wash with brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization. For polar guanidinium salts, purification may be achieved by precipitation from a suitable solvent system (e.g., DCM/diethyl ether) or by reverse-phase HPLC.

Quantitative Data (Representative Examples):

The following table provides representative reaction conditions and yields for the guanidinylation of various primary amines. These are illustrative examples, and optimization may be required for different substrates.

| Substrate (Amine) | Stoichiometry (Amine:Reagent:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | 1 : 1.2 : 2.0 | DMF | 25 | 16 | 85-95 |

| n-Butylamine | 1 : 1.2 : 2.0 | DMF | 25 | 12 | 90-98 |

| Aniline | 1 : 1.5 : 2.5 | DMF | 50 | 24 | 60-75 |

| Glycine methyl ester | 1 : 1.3 : 2.2 | DMF | 25 | 18 | 80-90 |

Application in Signaling Pathway Modulation

The introduction of a guanidinyl group can significantly impact the interaction of a molecule with biological targets involved in cell signaling. A prominent example is in the context of proteins containing Src Homology 3 (SH3) domains .

SH3 domains are protein-protein interaction modules that typically bind to proline-rich motifs in their target proteins. These interactions are crucial for the assembly of signaling complexes that regulate a variety of cellular processes, including cell growth, differentiation, and cytoskeletal organization. The binding affinity and specificity of these interactions are often modulated by residues flanking the core proline-rich sequence. Arginine residues, with their guanidinium groups, frequently play a key role in these interactions by forming salt bridges and hydrogen bonds with acidic residues in the SH3 domain binding pocket.

By using this compound to introduce a guanidinyl group at a specific position in a peptide or small molecule inhibitor, it is possible to mimic the role of arginine and enhance the binding affinity and specificity for a target SH3 domain, thereby modulating its associated signaling pathway.

Caption: Modulation of an SH3-mediated signaling pathway.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of a guanidinylated compound is outlined below.

Caption: General workflow for guanidinylation.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive reagent- Insufficient base- Low reactivity of the amine- Presence of moisture | - Use fresh or properly stored reagent.- Increase the amount of base.- Increase reaction temperature and/or time.- Ensure anhydrous conditions. |

| Formation of side products | - Reaction with other functional groups- Decomposition of starting material or product | - Use protecting groups for sensitive functionalities.- Optimize reaction temperature and time. |

| Difficult purification | - High polarity of the product- Similar polarity of product and starting material | - Use reverse-phase chromatography.- Convert the product to a salt to facilitate precipitation.- Optimize the chromatographic mobile phase. |

Safety Precautions

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: The protocols and information provided are for guidance only and should be adapted and optimized for specific applications by qualified personnel. Always perform a thorough risk assessment before starting any chemical synthesis.

Application Notes and Protocols for Reactions with Morpholine-4-carboximidamide Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving Morpholine-4-carboximidamide Hydroiodide. This document includes detailed protocols for its synthesis, potential applications in drug discovery, and relevant characterization data.

Chemical Properties and Synthesis

This compound is a water-soluble salt of the morpholine-derived guanidine.[1] Its structure combines the morpholine moiety, a common scaffold in medicinal chemistry known to improve physicochemical properties, with a reactive carboximidamide group.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂IN₃O | [3] |

| Molecular Weight | 257.075 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

| CAS Number | 102392-87-0 | [3] |

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis adapted from general methods for the preparation of guanidine derivatives.

Step 1: Synthesis of Morpholine-4-carboximidamide

-